Gelsenicine

概要

説明

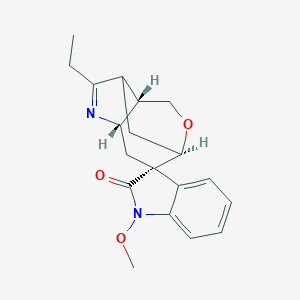

Gelsenicine is a representative alkaloid extracted from Gelsemium elegans. It has attracted research attention due to its cytotoxic, analgesic, anxiolytic, anti-inflammatory, and immunomodulating activities .

Synthesis Analysis

The biosynthesis of Gelsenicine in Gelsemium elegans leaf tissue is influenced by the application of hormones such as SA, MeJA, ETH, and ABA. Three genes, 8-HGO, LAMT, and STR, have a strong correlation with the amount of Gelsenicine measured in different samples . The first total synthesis of Gelsenicine relies on a gold-mediated cycloisomerization followed by a Cope rearrangement .Molecular Structure Analysis

Gelsenicine has a molecular formula of C19H22N2O3, an average mass of 326.390 Da, and a mono-isotopic mass of 326.163055 Da .Chemical Reactions Analysis

Gelsenicine undergoes various metabolic reactions in the body, including demethylation, hydroxylation, acetylation, and glycine conjugation . It is metabolized by cytochrome P450 3A4 and 3A5 .Physical And Chemical Properties Analysis

Gelsenicine has a density of 1.4±0.1 g/cm3, a boiling point of 463.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C. It has an enthalpy of vaporization of 72.5±3.0 kJ/mol and a flash point of 234.2±31.5 °C .科学的研究の応用

Pharmacological and Toxicological Effects

Humantenmine is one of the main components of Gelsemium, a toxic flowering plant of the Gelsemiaceae family . More than 120 indole alkaloids have been isolated from Gelsemium, including Humantenmine, which is responsible for the plant’s pharmacological and toxicological effects . However, the clinical application of these alkaloids is limited due to their narrow therapeutic window .

Detection in Honey

A method of solid phase extraction (SPE) with two-dimensional liquid chromatography (2D-LC) has been developed for the simultaneous determination of Gelsemium alkaloids in honey, including Humantenmine . This method can be applied to the monitoring of Gelsemium alkaloids in honey .

Detection in Biological Matrices

A novel two-dimensional liquid chromatography system has been developed for the determination of three monoterpene indole alkaloids (MIAs; gelsemine, koumine, and humantenmine) from Gelsemium in biological matrices (plasma, tissue, and urine) .

作用機序

Target of Action

Humantenmine, also known as Gelsenicine, is an indole alkaloid derived from the Gelsemium genus plants Studies on gelsemium alkaloids have shown that they modulate glycine receptors (glyrs) and gaba a receptors (gaba a rs), which are ligand-gated ion channels of the central nervous system (cns) .

Mode of Action

The exact mode of action of Humantenmine is still under investigation. While other Gelsemium alkaloids like gelsemine and koumine have been found to inhibit GlyRs and GABA A Rs . This suggests that Humantenmine may have a different mechanism of action.

Biochemical Pathways

It’s known that gelsemium alkaloids can affect the cns

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Humantenmine indicate that it is absorbed rapidly, widely distributed in tissues, extensively metabolized, and rapidly eliminated . These properties can influence the bioavailability of Humantenmine, potentially affecting its therapeutic efficacy and toxicity.

Result of Action

In vivo studies have shown that humantenmine is the most potent gelsemium indole alkaloid in terms of its toxicology, with ld50 values lower than 02 mg/kg . This suggests that Humantenmine may have significant cellular effects, potentially leading to toxicity at relatively low doses.

Safety and Hazards

将来の方向性

The expression patterns of genes related to the Gelsenicine upstream biosynthesis pathway are being studied. This research is the first to examine the reference genes of G. elegans under different hormone treatments and will be useful for future molecular analyses of this medically important plant species .

特性

IUPAC Name |

(1R,2S,4S,7R,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3/t11-,12+,15+,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGABVPVCRHEES-NWPJSNQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=N[C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Humantenmine | |

CAS RN |

82354-38-9 | |

| Record name | Gelsenicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82354-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

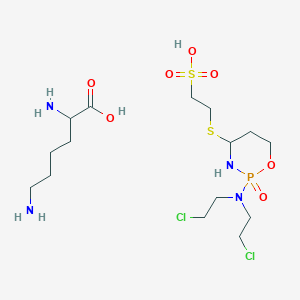

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

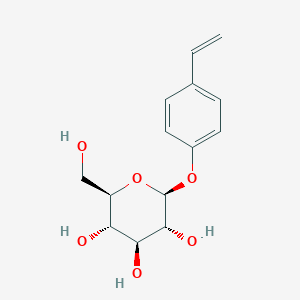

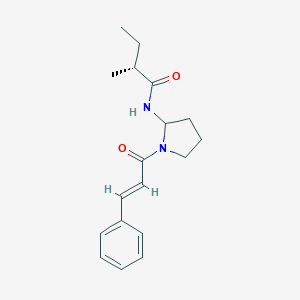

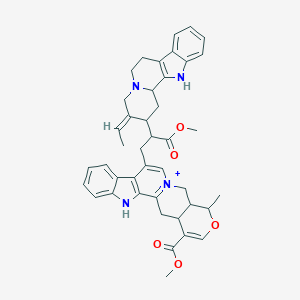

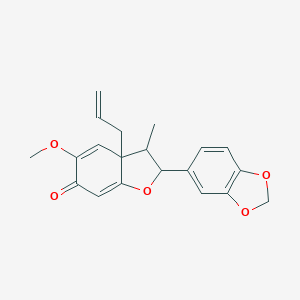

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

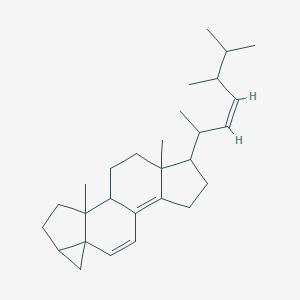

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)

![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)

![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)